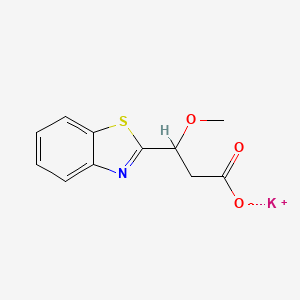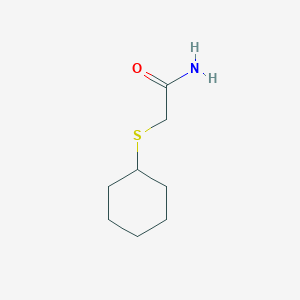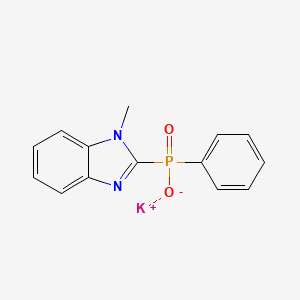
potassium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate, also known as Potassium Benzothiazol-2-yl-3-methoxypropanoate (PBM), is a synthetic organic compound with a broad range of applications in the field of scientific research. It is a versatile compound that can be used as a reagent, catalyst, or substrate in various laboratory experiments. PBM is a relatively new compound, having only been discovered in the late 1990s. Its properties have been studied extensively since then, and it has been used in a variety of research applications.
科学研究应用
PBM has a variety of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or substrate in various laboratory experiments. PBM has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and gene expression. It has also been used in studies of cell signaling, drug delivery, and drug metabolism. In addition, PBM has been used in studies of the effects of environmental pollutants on human health.
作用机制
The mechanism of action of PBM is not fully understood. It is believed that PBM interacts with biological molecules, such as proteins and enzymes, in a manner similar to that of other benzothiazole derivatives. Specifically, it is thought that PBM binds to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to changes in the activity of other enzymes, as well as changes in the expression of genes.
Biochemical and Physiological Effects
PBM has been shown to have a variety of biochemical and physiological effects. In studies of enzyme activity, PBM has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and lipase. In studies of protein-protein interactions, PBM has been shown to inhibit the binding of several proteins, including actin and myosin. In studies of gene expression, PBM has been shown to induce the expression of several genes, including those involved in cell cycle regulation and apoptosis. In addition, PBM has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
实验室实验的优点和局限性
PBM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, PBM does have some limitations. It is a relatively new compound, and its properties are not well-understood. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
There are a variety of potential future directions for the use of PBM in scientific research. One potential direction is the use of PBM as a therapeutic agent. PBM has been shown to have anti-inflammatory and anti-oxidant effects in animal models, and it may have potential therapeutic applications in humans. In addition, PBM may have potential applications in the field of drug delivery. It may be possible to use PBM to target specific cells or tissues for drug delivery, or to enhance the effectiveness of existing drugs. Finally, PBM may have potential applications in the field of gene therapy. PBM has been shown to induce the expression of several genes, and it may be possible to use this property to target specific genes for therapeutic purposes.
合成方法
PBM can be synthesized using a variety of methods, depending on the desired outcome. The most common method is the reaction between potassium hydroxide and a benzothiazole derivative, such as 1,3-benzothiazol-2-yl-3-methoxypropanoic acid (BTMA). This reaction is conducted in an aqueous solution, and the resulting product is PBM. Other methods of synthesis include the reaction of potassium hydroxide with a benzothiazole derivative in the presence of an acid catalyst, or the reaction of potassium hydroxide with a benzothiazole derivative in the presence of an organic solvent.
属性
IUPAC Name |
potassium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.K/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROGZNXPMGYIBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10KNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(benzo[d]thiazol-2-yl)-3-methoxypropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6422493.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6422496.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6422552.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxo-4-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}butanamide](/img/structure/B6422558.png)